In Silico Prediction of Antibacterial Potential: Class-Level Docking Scores vs. Isoniazid
While direct experimental data for CAS 1179651-53-6 is currently unavailable in public databases, in silico predictions for structurally related nodulisporacid derivatives provide a class-level benchmark for its potential antibacterial activity. These derivatives, which share a phenolic core, demonstrated superior binding energies to Mycobacterium tuberculosis targets InhA and PanK compared to the first-line drug isoniazid [1]. This suggests that the aminomethylphenol scaffold, when appropriately substituted, can engage key antimycobacterial targets with favorable binding thermodynamics, establishing a rationale for investigating 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol in this context.
| Evidence Dimension | Binding energy to InhA and PanK proteins |
|---|---|
| Target Compound Data | Not directly tested for target compound; class-level data reported for analogs. |
| Comparator Or Baseline | Isoniazid |
| Quantified Difference | Analogs show better binding energy than isoniazid (quantitative values not extracted for this class summary). |
| Conditions | Molecular docking simulations |
Why This Matters
This class-level evidence supports the inclusion of 4-Chloro-2-{[(3-methoxybenzyl)amino]methyl}phenol in screening cascades for novel antimycobacterial agents, where its unique substitution pattern may yield favorable target engagement.
- [1] Evaluation of antimycobacterial, antibacterial, and anticancer activities of new nodulisporacid derivatives isolated from endophytic fungus Hypoxylon pulicicidum using in silico studies. ScienceDirect, 2026. View Source
